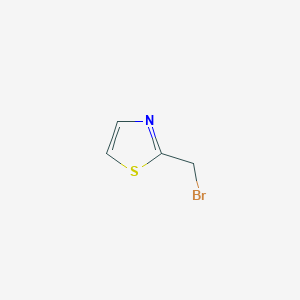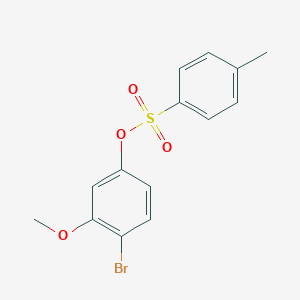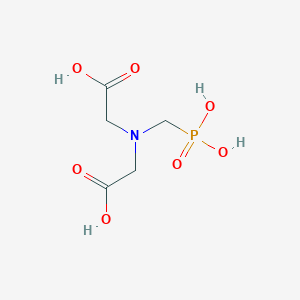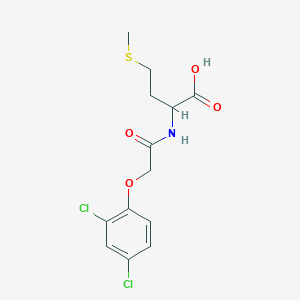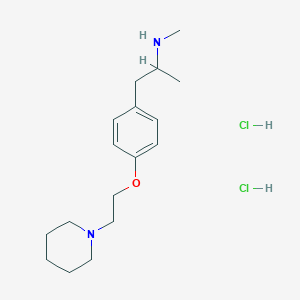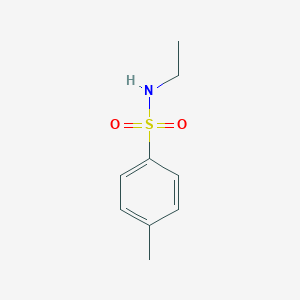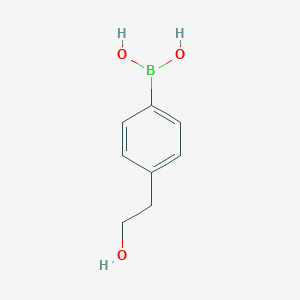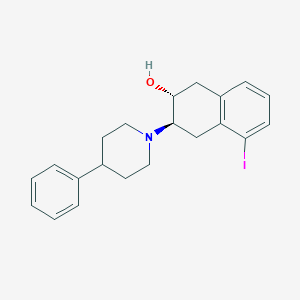
5-Iodobenzovesamicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodobenzovesamicol (IBVM) is a chemical compound used in scientific research as a radioligand for imaging the vesicular acetylcholine transporter (VAChT) in the brain. VAChT is responsible for the uptake of acetylcholine into synaptic vesicles, and its dysfunction has been linked to various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. IBVM has been used to study the localization and function of VAChT in the brain, as well as to investigate the potential therapeutic applications of VAChT modulators.
Wirkmechanismus
5-Iodobenzovesamicol binds selectively to VAChT in the brain, which allows for the imaging of VAChT using PET or SPECT. The binding of 5-Iodobenzovesamicol to VAChT is reversible and can be displaced by other ligands that bind to VAChT. 5-Iodobenzovesamicol has a high affinity for VAChT and has been shown to be a specific marker for VAChT in the brain.
Biochemische Und Physiologische Effekte
5-Iodobenzovesamicol does not have any known biochemical or physiological effects on its own. It is used solely as a radioligand for imaging VAChT in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Iodobenzovesamicol as a radioligand for imaging VAChT in the brain has several advantages. 5-Iodobenzovesamicol is selective for VAChT and has a high affinity, which allows for the sensitive detection of VAChT in the brain. 5-Iodobenzovesamicol has been extensively validated in animal and human studies and has been shown to be a reliable marker for VAChT. However, the use of 5-Iodobenzovesamicol also has limitations. 5-Iodobenzovesamicol has a short half-life, which limits its use in longitudinal studies. 5-Iodobenzovesamicol is also expensive to produce and requires specialized equipment for imaging.
Zukünftige Richtungen
The use of 5-Iodobenzovesamicol in scientific research is still evolving, and there are several future directions that can be explored. One potential area of research is the development of new radioligands for VAChT imaging that have a longer half-life and are less expensive to produce. Another area of research is the investigation of the role of VAChT in various neurological disorders and the development of new therapeutic strategies based on VAChT modulation. The use of 5-Iodobenzovesamicol in combination with other imaging techniques such as magnetic resonance imaging (MRI) and electroencephalography (EEG) can also provide a more comprehensive understanding of the role of VAChT in the brain.
Synthesemethoden
5-Iodobenzovesamicol can be synthesized through a multistep process starting from 2-iodobenzoic acid. The first step involves the conversion of 2-iodobenzoic acid to 2-iodobenzyl alcohol, followed by the reaction with thionyl chloride to form 2-iodobenzyl chloride. The final step involves the reaction of 2-iodobenzyl chloride with N-desmethylvesamicol to yield 5-Iodobenzovesamicol. The synthesis of 5-Iodobenzovesamicol is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-Iodobenzovesamicol has been extensively used in scientific research as a radioligand for imaging VAChT in the brain. Positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging using 5-Iodobenzovesamicol have been used to study the distribution and density of VAChT in the brain of humans and animals. This has provided valuable insights into the role of VAChT in various neurological disorders and has helped in the development of new therapeutic strategies.
Eigenschaften
CAS-Nummer |
128192-12-1 |
|---|---|
Produktname |
5-Iodobenzovesamicol |
Molekularformel |
C21H24INO |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
(2R,3R)-5-iodo-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H24INO/c22-19-8-4-7-17-13-21(24)20(14-18(17)19)23-11-9-16(10-12-23)15-5-2-1-3-6-15/h1-8,16,20-21,24H,9-14H2/t20-,21-/m1/s1 |
InChI-Schlüssel |
FHYAUNJNVMGZQN-NHCUHLMSSA-N |
Isomerische SMILES |
C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4I |
SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4I |
Kanonische SMILES |
C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4I |
Andere CAS-Nummern |
128192-12-1 |
Synonyme |
5-IBVM 5-iodobenzovesamicol 5-iodobenzovesamicol, ((+-)-trans) isomer, 125I-labeled 5-iodobenzovesamicol, (2S-trans) isomer IBVM-5 iodobenzovesamicol-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B166327.png)
![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)
